4-Tert-butyl-2-nitrobenzenethiol

Description

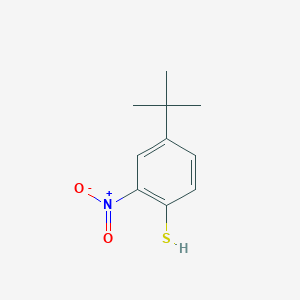

4-Tert-butyl-2-nitrobenzenethiol (CAS: 74752-38-8) is a sulfur-containing aromatic compound with the molecular formula C₁₀H₁₃NO₂S and a molecular weight of 211.28 g/mol . Structurally, it features a nitro group (-NO₂) at the 2-position, a tert-butyl group (-C(CH₃)₃) at the 4-position, and a thiol (-SH) functional group. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing sulfur-containing bioactive molecules or metal-coordinating ligands . Its reactivity is influenced by the electron-withdrawing nitro group and the steric bulk of the tert-butyl substituent, which modulates its solubility and stability in organic reactions.

Properties

CAS No. |

74752-38-8 |

|---|---|

Molecular Formula |

C10H13NO2S |

Molecular Weight |

211.28 g/mol |

IUPAC Name |

4-tert-butyl-2-nitrobenzenethiol |

InChI |

InChI=1S/C10H13NO2S/c1-10(2,3)7-4-5-9(14)8(6-7)11(12)13/h4-6,14H,1-3H3 |

InChI Key |

RWVZPROTBDMZLY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)S)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)S)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 4-Tert-butyl-2-nitrobenzenethiol and analogous compounds:

Reactivity and Stability

- Thiol vs. Phenol vs. Amine: The thiol group in this compound exhibits higher nucleophilicity compared to phenol (-OH) and aniline (-NH₂), enabling its use in metal-sulfur bond formation (e.g., coordination chemistry) . However, thiols are prone to oxidation, forming disulfides, which necessitates inert storage conditions. The phenol derivative (4-Tert-butyl-2-nitrophenol) is more acidic (pKa ~8–10) due to the electron-withdrawing nitro group, enhancing its solubility in basic aqueous solutions. This property makes it suitable for pH-dependent reactions . The amine analog (4-Tert-butyl-2-nitroaniline) is less acidic but can participate in diazotization or coupling reactions, common in dye synthesis .

- Steric and Electronic Effects: The tert-butyl group in all compounds provides steric hindrance, reducing reaction rates at the para position. However, the nitro group’s strong electron-withdrawing nature in this compound and its phenol/aniline analogs increases electrophilic substitution resistance .

Preparation Methods

Preparation via Alkaline Lysis of 4,4'-di-tert-butyl-2,2'-dinitrobenzene Diphenyl Disulfide

One of the most authoritative and detailed methods reported involves the alkaline cleavage (alkaline lysis) of 4,4'-di-tert-butyl-2,2'-dinitrobenzene diphenyl disulfide to yield the sodium salt of 4-tert-butyl-2-nitrobenzenethiol, followed by acidification to obtain the free thiol compound. This method is described in the Chinese patent CN101723864A and includes the following key steps:

- Raw Material: 4,4'-di-tert-butyl-2,2'-dinitrobenzene diphenyl disulfide.

- Solvent System: Mixture of methanol and water or other alcohols such as ethanol, propanol, isopropanol, butanol, tetrahydrofuran, or dioxane. Methanol-water mixture is preferred.

- Alkali Used: Sodium hydroxide is preferred; alternatives include potassium hydroxide, calcium hydroxide, sodium carbonate.

- Reaction Conditions: Temperature range 0–130 °C; preferred 30–80 °C; reaction time 0.5–2 hours, up to 10 hours depending on conditions.

- Procedure: The disulfide is heated under nitrogen reflux with the alkali in the solvent mixture. The reaction cleaves the disulfide bond, forming the sodium salt of this compound.

- Isolation: After completion, the reaction mixture is acidified with a non-oxidizing acid such as dilute hydrochloric acid to precipitate the free thiol.

- Yield: The isolated yield of this compound is reported to be higher than 90%.

Summary Table of Key Parameters:

| Parameter | Details |

|---|---|

| Starting Material | 4,4'-di-tert-butyl-2,2'-dinitrobenzene diphenyl disulfide |

| Solvent | Methanol, water, or mixed alcohols |

| Alkali | Sodium hydroxide (preferred) |

| Temperature | 30–80 °C (range 0–130 °C possible) |

| Reaction Time | 0.5–2 hours (up to 10 hours maximum) |

| Acidification Agent | Dilute HCl, H2SO4, or phosphoric acid |

| Product Yield | >90% |

This method is scalable and produces high purity product after crystallization under reduced pressure to remove excess solvent. The process benefits from straightforward reaction conditions and readily available reagents.

Alternative Synthesis via Friedel-Crafts Alkylation and Subsequent Thiolation

Another synthetic route involves first preparing tert-butyl-substituted nitrobenzene derivatives, then converting them to the thiol. While exact details for direct thiolation are less common, the Friedel-Crafts alkylation of nitro-substituted benzene rings with tert-butyl chloride in the presence of Lewis acids (e.g., aluminum chloride) is a well-established method to introduce the tert-butyl group at the para position relative to the nitro group.

- Step 1: Friedel-Crafts alkylation of 2-nitrobenzene or related intermediates with tert-butyl chloride and AlCl3 at low temperatures (0–10 °C initially, then warmed to 70–75 °C).

- Step 2: Formation of tert-butyl-2-nitrobenzene derivatives.

- Step 3: Conversion of nitro or halogenated intermediates to thiol via nucleophilic substitution or reduction followed by thiolation.

This approach is more complex and often involves multiple purification steps, but it allows for the preparation of substituted intermediates that can be further functionalized.

Thiolation via Ion Exchange Resin Catalysis

A less conventional method described involves the use of strong acidic ion exchange resins to catalyze the reaction of ortho-nitrophenyl thiophenols with tert-butyl methyl ether under controlled temperature and reduced pressure to yield tert-butyl o-nitrothiophenol.

- Catalyst: Macroporous vinylbenzene-vinylstyrene sulfonic acid ion exchange resin.

- Conditions: Reaction at 120 °C under 200 mmHg vacuum, followed by addition of tert-butyl methyl ether and back insulation for 2 hours.

- Workup: Cooling, extraction with methylene chloride, washing with water, drying over magnesium sulfate, and solvent removal.

- Yield: Crude product yield around 68%.

This method offers an alternative catalytic route but with somewhat lower yields compared to alkaline lysis.

Research Findings and Comparative Analysis

The alkaline lysis method is superior in terms of yield (>90%) and purity, with relatively mild conditions and straightforward workup. The use of sodium hydroxide in methanol-water solvent systems at moderate temperatures provides an efficient cleavage of the disulfide bond to yield the thiol sodium salt, which upon acidification precipitates the desired thiol.

The Friedel-Crafts approach, while useful for introducing the tert-butyl group, requires careful control of reaction conditions and subsequent transformations to introduce the thiol functionality, making it less direct.

Ion exchange resin catalysis is an innovative method but currently yields less product and may require more complex purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkaline Lysis of Disulfide | 4,4'-di-tert-butyl-2,2'-dinitrobenzene diphenyl disulfide | NaOH, MeOH/H2O, 30–80 °C, acidification with HCl | >90 | High yield, simple, scalable |

| Friedel-Crafts Alkylation | 2-nitrobenzene or related intermediates | tert-butyl chloride, AlCl3, 0–75 °C | ~78 (intermediate) | Requires further thiolation steps |

| Ion Exchange Resin Catalysis | ortho-nitrophenyl thiophenol | Acidic ion exchange resin, tert-butyl methyl ether, 120 °C, vacuum | ~68 | Catalytic, moderate yield, more complex |

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.